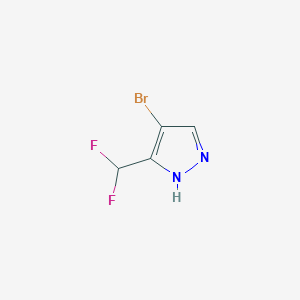

4-Bromo-5-(difluoromethyl)-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-5-(difluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF2N2/c5-2-1-8-9-3(2)4(6)7/h1,4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYWVZDJOQXJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-65-6 | |

| Record name | 4-bromo-5-(difluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Bromo-5-(difluoromethyl)-1H-pyrazole: Properties, Synthesis, and Applications in Chemical Research

Introduction: The Strategic Value of a Fluorinated Pyrazole Building Block

In the landscape of modern drug discovery and agrochemical development, the pyrazole nucleus is recognized as a privileged scaffold—a core molecular framework that consistently appears in biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various biological interactions have cemented its role in numerous approved therapeutics.[2] Within this important class of heterocycles, 4-Bromo-5-(difluoromethyl)-1H-pyrazole (CAS No. 1451392-65-6) emerges as a particularly strategic building block for synthetic and medicinal chemists.

This technical guide provides an in-depth analysis of this compound, focusing on its chemical properties, synthetic utility, and potential applications. The molecule's design is inherently advantageous for library synthesis and lead optimization. The bromine atom at the 4-position serves as a versatile synthetic handle, readily participating in a wide array of transition-metal-catalyzed cross-coupling reactions.[3] This allows for the systematic introduction of diverse molecular fragments. Concurrently, the 5-(difluoromethyl) group acts as a crucial modulator of physicochemical properties. As a bioisostere of hydroxyl or thiol groups, the CHF₂ moiety can enhance metabolic stability, improve lipophilicity, and favorably influence binding interactions with target proteins, making it a highly sought-after feature in modern medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into leveraging this potent chemical intermediate.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. While comprehensive experimental data for niche research chemicals are often not publicly available, the following tables consolidate known identifiers and expected spectroscopic characteristics based on its structure and data from analogous compounds.

Table 1: Core Chemical Properties and Identifiers

| Property | Value | Source |

| CAS Number | 1451392-65-6 | [4][5][6] |

| Molecular Formula | C₄H₃BrF₂N₂ | [4] |

| Molecular Weight | 196.98 g/mol | [4][5] |

| Purity (Typical) | ≥95-98% | [4][5] |

| Appearance | Off-white to light yellow solid (Typical) | N/A |

| Melting Point | Not reported. Expected to be a solid at room temperature. | N/A |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | N/A |

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - N-H Proton: A broad singlet, typically downfield (>10 ppm), exchangeable with D₂O. - C-H Proton (Pyrazole Ring): A singlet in the aromatic region (approx. 7.5-8.5 ppm). - CHF₂ Proton: A triplet (due to coupling with two ¹⁹F nuclei) in the region of 6.5-7.5 ppm, with a characteristic J-coupling constant (~50-60 Hz). |

| ¹³C NMR | - C4 (C-Br): Signal significantly shifted by bromine, approx. 90-100 ppm. - C3 & C5: Aromatic carbons, with C5 deshielded by the CHF₂ group. - CHF₂: A triplet signal due to C-F coupling. |

| ¹⁹F NMR | - A doublet signal (due to coupling with the ¹H nucleus of the CHF₂ group). |

| Mass Spec (MS) | - [M]+ & [M+2]+: Characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units. |

| Infrared (IR) | - N-H Stretch: Broad band around 3100-3300 cm⁻¹. - C-H Stretch (Aromatic): Around 3000-3100 cm⁻¹. - C-F Stretch: Strong absorptions in the 1000-1100 cm⁻¹ region. |

Synthesis and Purification

While specific proprietary syntheses may vary, a plausible and robust pathway to this compound can be devised from fundamental principles of pyrazole synthesis. The most common approach involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, followed by selective bromination.

Proposed Retrosynthetic Pathway

The synthesis logically proceeds by forming the pyrazole ring first and then introducing the bromine atom, as direct construction of the brominated, fluorinated precursor can be challenging.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CAS 1451392-65-6 | this compound - Synblock [synblock.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. arctomsci.com [arctomsci.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-5-(difluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable and scientifically grounded synthetic pathway for 4-bromo-5-(difluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the cyclocondensation of ethyl 4,4-difluoroacetoacetate with hydrazine to form the key intermediate, 5-(difluoromethyl)-1H-pyrazole, followed by a regioselective bromination at the C4 position. This guide delves into the mechanistic underpinnings of each step, offers detailed experimental protocols, and discusses potential challenges and optimization strategies, thereby serving as a valuable resource for researchers engaged in the synthesis of novel fluorinated pyrazole derivatives.

Introduction: The Significance of Fluorinated Pyrazoles

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Fluorinated pyrazoles, in particular, are a privileged scaffold in medicinal chemistry, constituting the core of numerous pharmaceuticals and agrochemicals.[1] The unique electronic properties of the difluoromethyl group (CHF2) make it a valuable bioisostere for hydroxyl, thiol, and other functional groups, capable of participating in hydrogen bonding and modulating the acidity of adjacent protons. The target molecule, this compound, serves as a versatile building block for the synthesis of more complex derivatives through cross-coupling reactions at the bromine-substituted position.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence:

-

Step 1: Synthesis of 5-(difluoromethyl)-1H-pyrazole via cyclocondensation of ethyl 4,4-difluoroacetoacetate with hydrazine.

-

Step 2: Regioselective Bromination of 5-(difluoromethyl)-1H-pyrazole at the C4 position.

This pathway is strategically designed to first construct the core pyrazole ring with the desired difluoromethyl substituent and then introduce the bromine atom at the electronically favored position.

Figure 1: Proposed two-step synthesis pathway for this compound.

Step 1: Synthesis of the Key Intermediate: 5-(difluoromethyl)-1H-pyrazole

The cornerstone of this synthesis is the construction of the pyrazole ring through the cyclocondensation of a β-ketoester, ethyl 4,4-difluoroacetoacetate, with hydrazine. This is a classic Knorr pyrazole synthesis.

Reaction Mechanism and Regioselectivity

The reaction of the unsymmetrical 1,3-dicarbonyl compound, ethyl 4,4-difluoroacetoacetate, with hydrazine can theoretically lead to two regioisomers: 3-(difluoromethyl)-1H-pyrazol-5-one and 5-(difluoromethyl)-1H-pyrazol-3-one. The initial nucleophilic attack of a hydrazine nitrogen can occur at either the ketone or the ester carbonyl group. Generally, the ketone carbonyl is more electrophilic and thus more susceptible to nucleophilic attack.

The subsequent cyclization and dehydration lead to the formation of the pyrazole ring. The regioselectivity of this reaction is influenced by the reaction conditions, particularly the pH.[2] Under acidic conditions, the reaction is often directed towards the formation of the isomer where the more reactive ketone has reacted with the substituted nitrogen of a substituted hydrazine. However, with unsubstituted hydrazine, a mixture of regioisomers is possible. For the synthesis of the desired 5-(difluoromethyl)-1H-pyrazole, careful control of the reaction conditions is crucial.

Figure 2: Simplified mechanism of the cyclocondensation reaction.

Experimental Protocol: Synthesis of 5-(difluoromethyl)-1H-pyrazole

Materials:

-

Ethyl 4,4-difluoroacetoacetate

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4-difluoroacetoacetate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 5-(difluoromethyl)-1H-pyrazole.

Table 1: Summary of Reaction Parameters for Step 1

| Parameter | Value |

| Reactants | Ethyl 4,4-difluoroacetoacetate, Hydrazine hydrate |

| Solvent | Ethanol |

| Catalyst | Glacial acetic acid |

| Temperature | Reflux |

| Typical Yield | 60-75% (after purification) |

Step 2: Regioselective Bromination

The second step involves the electrophilic bromination of the synthesized 5-(difluoromethyl)-1H-pyrazole. The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution typically occurs at the C4 position, which is the most nucleophilic. The presence of the electron-withdrawing difluoromethyl group at the C5 position further deactivates the ring towards electrophilic attack but reinforces the directing effect to the C4 position.

Choice of Brominating Agent

Several brominating agents can be employed for this transformation. N-Bromosuccinimide (NBS) is a mild and highly selective reagent for the bromination of electron-rich heterocycles and is a preferred choice to minimize side reactions.[3] Elemental bromine (Br2) can also be used, but it is more reactive and may require more careful control of the reaction conditions to avoid over-bromination.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-(difluoromethyl)-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Saturated aqueous sodium thiosulfate solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 5-(difluoromethyl)-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.05 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

Table 2: Summary of Reaction Parameters for Step 2

| Parameter | Value |

| Reactant | 5-(difluoromethyl)-1H-pyrazole |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | Acetonitrile |

| Temperature | 0 °C to room temperature |

| Typical Yield | 80-90% (after purification) |

Characterization and Quality Control

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential to confirm the structure and the position of the substituents. The 1H NMR spectrum should show a characteristic singlet for the C3-H proton. The 19F NMR will confirm the presence of the CHF2 group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthesis of this compound presented in this guide offers a reliable and efficient route for obtaining this valuable fluorinated building block. The two-step pathway, involving a classical Knorr pyrazole synthesis followed by a regioselective bromination, is based on well-established chemical principles and utilizes readily available starting materials. By providing detailed experimental protocols and discussing the underlying reaction mechanisms, this guide aims to empower researchers in the field of medicinal and materials chemistry to access this and other related fluorinated pyrazole derivatives for their research and development endeavors.

References

- Bonacorso, H. G., et al. (2017). Synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles. Journal of Heterocyclic Chemistry, 54(5), 2843-2851.

- Alberola, A., et al. (1998). β-Aminoenones in the regioselective synthesis of 1,3,5-trialkylpyrazoles. The influence of the substituents in the mechanism and the regioselectivity of the reaction. Journal of the Chemical Society, Perkin Transactions 1, (23), 4061-4066.

- Ohtsuka, Y., et al. (2012). Syntheses of 2-(trifluoromethyl)-1,3-dicarbonyl compounds through direct trifluoromethylation with CF3I and their application to fluorinated pyrazoles syntheses. Tetrahedron, 68(12), 2636-2649.

- De Angelis, F., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4584-4587.

- US Patent 5,093,347. (1992).

- Sweeney, J. B., & Cantrill, A. A. (2014).

- Molteni, G., et al. (2022). Copper(I)-Catalysed Reaction of Hydrazonyl Chlorides with Homopropargylic Alcohols: Regioselective Synthesis of 5-Substituted Pyrazoles. Synthesis, 54(23), 5133-5140.

- Tejedor, D., et al. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. E-Journal of Chemistry, 10(2), 237-243.

- Kavčič, R., & Stanovnik, B. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4764.

- Muzalevskiy, V. M., et al. (2020). Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. The Journal of Organic Chemistry, 85(24), 16098-16113.

- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.

Sources

The Strategic Utility of 4-Bromo-5-(difluoromethyl)-1H-pyrazole in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to its incorporation into a multitude of approved therapeutic agents.[1][2] Pyrazole-containing drugs have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[1] The strategic functionalization of the pyrazole ring is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide focuses on a particularly valuable, fluorinated building block: 4-Bromo-5-(difluoromethyl)-1H-pyrazole.

Core Compound Identification: this compound

CAS Number: 1451392-65-6[3][4]

This compound has emerged as a significant intermediate in the synthesis of complex molecular architectures, particularly in the realm of targeted therapies. The presence of a bromine atom at the 4-position provides a versatile handle for a variety of cross-coupling reactions, while the difluoromethyl group at the 5-position can significantly influence the compound's metabolic stability, lipophilicity, and binding interactions with biological targets.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1451392-65-6 | [3][4] |

| Molecular Formula | C₄H₃BrF₂N₂ | [5] |

| Molecular Weight | 196.98 g/mol | [5] |

| Appearance | Typically an off-white to white solid | Inferred from similar compounds |

| Purity | Commercially available at ≥95% | [3] |

Synthesis and Mechanistic Considerations

Representative Synthesis Workflow

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. CAS 1451392-65-6 | this compound - Synblock [synblock.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Bromo-5-(difluoromethyl)-1H-pyrazole: A Technical Guide

Introduction

4-Bromo-5-(difluoromethyl)-1H-pyrazole is a halogenated, fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The unique combination of a pyrazole core, a bromine atom, and a difluoromethyl group imparts specific electronic and steric properties that make it a valuable building block for the synthesis of novel therapeutic agents. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding. The bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the difluoromethyl (CHF₂) group can serve as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and modulating lipophilicity and binding interactions.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and established principles of spectroscopic interpretation to provide a robust, predictive framework for researchers. The methodologies and interpretations presented herein are designed to be a self-validating system, grounded in authoritative sources, enabling scientists to confidently identify and characterize this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic environment. The following sections detail the predicted spectra and the experimental protocols for their acquisition.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two main signals: a broad singlet for the N-H proton and a singlet for the C-H proton on the pyrazole ring. The difluoromethyl group will not directly show a signal in the ¹H NMR spectrum but will influence the spectrum through coupling with the fluorine atoms.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~13.0 - 14.0 | broad singlet | N-H | The chemical shift of the N-H proton in pyrazoles can be highly variable and is dependent on solvent and concentration due to hydrogen bonding. |

| ~7.8 | singlet | C3-H | The proton at the 3-position of the pyrazole ring. |

| ~6.9 | triplet (t) | C5-CHF₂ | The proton of the difluoromethyl group, split into a triplet by the two fluorine atoms. |

Rationale for Predictions: The chemical shift of the C3-H proton is estimated based on the known electronic effects of the bromo and difluoromethyl substituents on the pyrazole ring. The broadness of the N-H signal is a characteristic feature of N-unsubstituted pyrazoles due to proton exchange and tautomerism. The triplet for the CHF₂ proton is a classic splitting pattern arising from coupling to two equivalent fluorine nuclei.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbon attached to the difluoromethyl group is expected to show a characteristic triplet due to one-bond coupling with the two fluorine atoms.

| Predicted Chemical Shift (δ) ppm | ¹JCF Coupling (Hz) | Assignment | Notes |

| ~145 | - | C5 | Carbon bearing the difluoromethyl group. Its chemical shift is influenced by the attached fluorine atoms. |

| ~138 | - | C3 | Carbon bearing the proton. |

| ~115 (t) | ~240 | CHF₂ | The carbon of the difluoromethyl group, appearing as a triplet with a large one-bond C-F coupling constant. |

| ~95 | - | C4 | Carbon bearing the bromine atom. The chemical shift is significantly shielded by the bromine. |

Rationale for Predictions: The chemical shifts are predicted based on additive models for substituted pyrazoles. The large one-bond carbon-fluorine coupling constant (¹JCF) for the CHF₂ group is a highly characteristic feature.[1] The positions of the substituted carbons (C4 and C5) are assigned based on established substituent effects in pyrazole systems.[2]

Predicted ¹⁹F NMR Data

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms of the CHF₂ group.

| Predicted Chemical Shift (δ) ppm | Multiplicity | ²JFH Coupling (Hz) | Assignment |

| ~ -115 | doublet (d) | ~ 55 | CHF₂ |

Rationale for Predictions: The chemical shift for a difluoromethyl group attached to a heterocyclic ring typically falls in this range. The doublet multiplicity arises from the two-bond coupling (²JHF) to the proton of the difluoromethyl group. This prediction is supported by data from the closely related compound, 4-Bromo-3-difluoromethyl-1-methyl-1H-pyrazole, which shows a doublet at -114.41 ppm in its ¹⁹F NMR spectrum.[3]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is outlined below.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Sample Preparation:

-

Weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the N-H proton.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: A range appropriate for fluorinated organic compounds (e.g., +50 to -250 ppm).

-

Number of Scans: 64-128.

-

Relaxation Delay (d1): 2 seconds.

Causality Behind Experimental Choices: The choice of a 400 MHz spectrometer provides a good balance between resolution and accessibility. Deuterated solvents are essential to avoid large solvent signals in the ¹H NMR spectrum. The number of scans is adjusted to ensure a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus. A relaxation delay of 2 seconds is generally sufficient for small molecules to fully relax between pulses, ensuring accurate integration.

NMR Workflow Diagram

Sources

A Technical Guide to Determining the Solubility of 4-Bromo-5-(difluoromethyl)-1H-pyrazole in Organic Solvents

Abstract

4-Bromo-5-(difluoromethyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, largely due to the unique properties conferred by its fluorinated pyrazole core.[1][2][3] Understanding its solubility in various organic solvents is a critical prerequisite for its synthesis, purification, formulation, and biological screening. This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to systematically determine the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols, and explain the rationale behind key procedural steps. This document is designed to be a practical, self-validating resource, ensuring the generation of accurate and reproducible solubility data.

Introduction: The Significance of this compound and Its Solubility

The pyrazole scaffold is a cornerstone in the development of a wide range of pharmaceuticals and agrochemicals.[2][3] The incorporation of a difluoromethyl group and a bromine atom, as in the case of this compound, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.[1]

Solubility is a fundamental physicochemical parameter that dictates the behavior of a compound throughout the drug development pipeline. Poor solubility can lead to challenges in:

-

Chemical Synthesis and Purification: Affecting reaction kinetics, product yield, and the efficiency of crystallization.

-

Formulation Development: Limiting the achievable concentration in dosage forms and impacting bioavailability.[4]

-

In Vitro Screening: Causing unreliable results in biological assays due to precipitation.[5]

Therefore, a thorough understanding of the solubility of this compound in a range of organic solvents is not merely academic but a critical step in unlocking its therapeutic potential.

Physicochemical Properties of this compound

Before embarking on solubility determination, it is essential to have a clear understanding of the compound's basic properties.

| Property | Value | Source |

| CAS Number | 1451392-65-6 | [6] |

| Molecular Formula | C₄H₃BrF₂N₂ | [6] |

| Molecular Weight | 196.98 g/mol | [6][7] |

| Appearance | Solid (typical for pyrazole derivatives) | N/A |

The presence of both a polar pyrazole ring with hydrogen bonding capabilities (N-H) and a non-polar bromo-difluoromethyl group suggests a nuanced solubility profile, with potential for dissolution in both polar and non-polar solvents.[8] The principle of "like dissolves like" provides a foundational, albeit simplified, starting point for solvent selection.[9][10]

Core Methodology: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain the most accurate and relevant solubility data, the determination of thermodynamic solubility is paramount. This measures the concentration of a compound in a saturated solution that is in equilibrium with the solid phase.[4][11][12] The "shake-flask" method is the gold standard for this measurement.[5][13]

The following workflow outlines the comprehensive process, from preparation to analysis.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with built-in checks and best practices to ensure data integrity.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, Heptane) of appropriate purity

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[13]

-

Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A typical period is 24 to 48 hours.[13] It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the concentration of the dissolved compound has plateaued.[5]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).[13]

-

Carefully collect the supernatant using a pipette, ensuring not to disturb the solid pellet.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to prevent undissolved microparticles from entering the analytical system and artificially inflating the solubility measurement.[10][14]

-

-

Quantification by HPLC:

-

Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. Perform serial dilutions to create a set of calibration standards (e.g., five standards spanning the expected solubility range).

-

Sample Preparation: Accurately dilute the filtered saturated solution with the same solvent used for the standards to bring its concentration within the range of the calibration curve. The dilution factor must be recorded precisely.

-

HPLC Analysis: Inject the prepared standards and the diluted sample onto the HPLC system.[12] A reverse-phase C18 column is often a good starting point. Monitor the elution using a UV detector at a wavelength where the compound exhibits maximum absorbance.

-

Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation of this curve to determine the concentration of the diluted sample.[10]

-

Final Calculation: Multiply the calculated concentration by the dilution factor to obtain the final solubility of this compound in the tested solvent. The result is typically expressed in µg/mL, mg/mL, or mol/L.[15]

-

Factors Influencing Solubility and Experimental Rationale

Why Thermodynamic Equilibrium is Crucial: Kinetic solubility, often measured in high-throughput screening, can overestimate the true solubility as it pertains to supersaturated solutions formed from dissolving a DMSO stock.[5][12] Thermodynamic solubility reflects the stable, equilibrium state and is more relevant for formulation and development.[4][11]

Choice of Solvents: The selection of solvents should span a range of polarities to build a comprehensive solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Can engage in hydrogen bonding with the pyrazole ring.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Ethyl Acetate): Interact via dipole-dipole forces.

-

Non-Polar Solvents (e.g., Toluene, Heptane): Will primarily interact with the non-polar regions of the molecule.

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature during equilibration is essential for reproducibility.[9] Reporting the temperature at which the solubility was determined is mandatory.

Conclusion

Determining the solubility of this compound is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can generate high-quality, reliable data. This information will empower informed decisions in process chemistry, formulation science, and preclinical development, ultimately accelerating the research and development timeline.

References

-

ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions? [Online forum post]. Available at: [Link]

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Available at: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available at: [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]

-

University of Toronto. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

BioDuro. ADME Solubility Assay. Available at: [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ? [Online forum post]. Available at: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available at: [Link]

-

PubChem. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

-

ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]

-

PubChem. 4-Bromopyrazole. National Center for Biotechnology Information. Available at: [Link]

-

Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]

-

ResearchGate. (2025, August 5). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. evotec.com [evotec.com]

- 5. enamine.net [enamine.net]

- 6. CAS 1451392-65-6 | this compound - Synblock [synblock.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. chem.ws [chem.ws]

- 9. m.youtube.com [m.youtube.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

The Strategic Incorporation of Fluorine: A Technical Guide to the Expanding Applications of Fluorinated Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of fluorine into the pyrazole scaffold has unlocked a vast and expanding landscape of chemical and biological functionality. This in-depth technical guide provides a comprehensive overview of the core principles and diverse applications of fluorinated pyrazole compounds. By leveraging the unique physicochemical properties imparted by fluorine, these molecules have become indispensable tools in modern medicinal chemistry, agrochemical science, and materials research.[1][2][3][4] This guide will delve into the mechanistic underpinnings of fluorine's influence on molecular properties, explore key therapeutic and agricultural applications with detailed case studies, and provide actionable experimental protocols for the synthesis and evaluation of these remarkable compounds.

The Fluorine Advantage: Modulating Molecular Properties for Enhanced Functionality

The substitution of hydrogen with fluorine, the most electronegative element, instigates a cascade of changes in a molecule's physicochemical profile.[1][5] These alterations are not merely incremental but can profoundly enhance a compound's suitability for specific biological or material applications. Understanding these fundamental effects is crucial for the rational design of novel fluorinated pyrazoles.

Key Physicochemical Modifications:

-

Increased Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, rendering it less susceptible to enzymatic cleavage by metabolic enzymes such as cytochrome P450s.[5][6] This enhanced stability often translates to a longer biological half-life, reducing dosing frequency and improving patient compliance.[6]

-

Enhanced Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, facilitating its passage through biological membranes.[5][6] This is a critical factor for drug candidates targeting intracellular proteins or for agrochemicals needing to penetrate plant cuticles.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[5][7] This can alter a molecule's ionization state at physiological pH, impacting its solubility, receptor binding, and pharmacokinetic profile.

-

Altered Conformation and Binding Affinity: The substitution of hydrogen with fluorine can induce subtle conformational changes that optimize the molecule's fit within a target protein's binding pocket.[5][8] Fluorine can also participate in favorable orthogonal multipolar interactions with protein residues, further enhancing binding affinity.[7]

| Property | Influence of Fluorine Incorporation | Consequence for Application |

| Metabolic Stability | Increased C-F bond strength resists enzymatic cleavage.[5][6] | Longer drug half-life, reduced dosage.[6] |

| Lipophilicity | Generally increases, improving membrane permeability.[5][6] | Enhanced bioavailability and cell penetration.[7] |

| Acidity/Basicity (pKa) | Lowers the pKa of nearby functional groups.[5] | Alters ionization state, affecting solubility and binding. |

| Binding Affinity | Can improve through conformational and electronic effects.[5][8] | Increased potency and selectivity of drugs. |

Pharmaceutical Applications: From Inflammation to Infectious Diseases

The pyrazole nucleus is a well-established pharmacophore, and its fluorination has led to the development of numerous successful drugs. The strategic placement of fluorine atoms has been instrumental in optimizing potency, selectivity, and pharmacokinetic profiles.

Anti-inflammatory Agents: The Case of Celecoxib

Celecoxib (Celebrex®) is a prominent example of a fluorinated pyrazole-containing drug. It is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation in conditions like arthritis.[9][10][11]

Mechanism of Action: Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[9][10][12] The trifluoromethyl (CF3) group on the pyrazole ring is crucial for its selectivity. It allows the sulfonamide side chain to bind to a hydrophilic pocket near the active site of COX-2, an interaction that is less favorable in the more constricted active site of the COX-1 isoform.[10][11] This selectivity minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[11][12]

Caption: Mechanism of action of Celecoxib.

Expanding Therapeutic Horizons

Beyond anti-inflammatory applications, fluorinated pyrazoles have shown promise in a wide range of therapeutic areas:

-

Antiviral Activity: Several fluorinated pyrazole derivatives have demonstrated potent activity against various viruses, including HIV and Hepatitis C.[13] The fluorine atoms can enhance binding to viral enzymes or proteins.

-

Anticancer Agents: Fluorinated pyrazoles are being investigated as kinase inhibitors for cancer therapy.[14] For example, they can target pathways involved in cell proliferation and angiogenesis.

-

Central Nervous System (CNS) Disorders: The ability of fluorine to increase lipophilicity and metabolic stability makes these compounds attractive candidates for CNS-acting drugs, which must cross the blood-brain barrier.[13]

Agrochemical Innovations: Protecting Crops with Enhanced Efficacy

The pyrazole scaffold is also a cornerstone in the development of modern agrochemicals. The incorporation of fluorine, particularly trifluoromethyl and difluoromethyl groups, has led to a new generation of highly effective and often more environmentally benign pesticides.[15][16]

Key Roles in Agrochemicals:

-

Fungicides: Many successful fungicides are based on pyrazole carboxamides, which act as succinate dehydrogenase inhibitors (SDHIs).[16] Fluorinated pyrazoles like Benzovindiflupyr are highly effective against a broad spectrum of fungal diseases in crops.[16][17]

-

Insecticides and Herbicides: The trifluoromethyl group is known to enhance the bioactivity of insecticides and herbicides.[15] The increased stability and lipophilicity imparted by fluorine contribute to their potency and longevity in the field.[15]

The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of properties to target specific pests or weeds effectively.[15]

Materials Science: Building Blocks for Functional Materials

The applications of fluorinated pyrazoles extend beyond the life sciences into the realm of materials science. Their unique electronic properties and ability to form stable coordination complexes make them valuable building blocks for functional materials.[2][3]

-

Coordination Chemistry: Fluorinated pyrazoles are used as ligands to create metal-organic frameworks (MOFs) and other coordination polymers. The electron-withdrawing nature of fluorine can influence the electronic properties and reactivity of the resulting metal complexes.

-

Optical and Electronic Materials: The introduction of fluorine can alter the absorption and fluorescence properties of pyrazole-based molecules.[18] This has led to their investigation for use in organic light-emitting diodes (OLEDs) and other electronic devices. The dielectric constant of these materials can also be tuned by the degree of fluorination.[18]

Experimental Protocols

General Synthesis of a 3-(Trifluoromethyl)-1-phenyl-1H-pyrazole Derivative

This protocol outlines a common method for the synthesis of a fluorinated pyrazole, which often involves the condensation of a fluorinated 1,3-dicarbonyl compound with a hydrazine.

Materials:

-

1,1,1-Trifluoro-2,4-pentanedione

-

Phenylhydrazine

-

Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,1,1-trifluoro-2,4-pentanedione (10 mmol) in ethanol (30 mL).

-

Addition of Hydrazine: To the stirred solution, add phenylhydrazine (10 mmol) dropwise at room temperature.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3-(trifluoromethyl)-1-phenyl-1H-pyrazole derivative.

Caption: Workflow for the synthesis of a fluorinated pyrazole.

In Vitro COX-2 Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of a synthesized fluorinated pyrazole compound against the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Fluorinated pyrazole test compound

-

DMSO (for dissolving the compound)

-

Assay buffer (e.g., Tris-HCl)

-

Prostaglandin E2 (PGE2) ELISA kit

-

96-well microplate

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the fluorinated pyrazole test compound in DMSO. Make serial dilutions to obtain a range of test concentrations.

-

Reaction Mixture: In the wells of a 96-well microplate, add the assay buffer, the COX-2 enzyme, and the test compound at various concentrations. Include a positive control (a known COX-2 inhibitor like Celecoxib) and a negative control (DMSO vehicle).

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Stop Reaction: Stop the reaction by adding a quenching solution (e.g., HCl).

-

Quantify Product: Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Future Outlook

The field of fluorinated pyrazoles continues to be a vibrant area of research.[2][3] Advances in synthetic methodologies, including late-stage fluorination techniques, are enabling the creation of increasingly complex and diverse molecular architectures.[19] As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, we can expect the development of even more sophisticated and targeted therapeutic agents, more effective and sustainable agrochemicals, and novel functional materials with tailored properties. The "fluorine advantage" will undoubtedly continue to be a powerful strategy for innovation across the chemical sciences.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

Celecoxib - Wikipedia. [Link]

-

Full article: The role of fluorine in medicinal chemistry. [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

-

Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. [Link]

-

Fluorine as a key element in modern drug discovery and development | LE STUDIUM. [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

-

New Synthesis of Fluorinated Pyrazoles | Request PDF - ResearchGate. [Link]

-

How Is Fluorine Used in the Medical Field? - Inhance Technologies. [Link]

-

Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds - New Journal of Chemistry (RSC Publishing). [Link]

-

Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. [Link]

-

Harnessing Fluorine Chemistry: The Versatility of 3-(Trifluoromethyl)pyrazole in Agrochemical Innovation - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of fluorinated pyrazolone compounds - Semantic Scholar. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF - ResearchGate. [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews. [Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]

-

Selective Incorporation of Fluorine in Pyrazoles | Request PDF - ResearchGate. [Link]

-

Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PubMed Central. [Link]

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. [Link]

-

Fluorinated pyrazoles containing marketed drug molecules. - ResearchGate. [Link]

-

The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. [Link]

-

Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity | Request PDF - ResearchGate. [Link]

Sources

- 1. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review (2024) | Priyesh H. Amin [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. Celecoxib - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. nbinno.com [nbinno.com]

- 16. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 17. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action for Pyrazole-Based Inhibitors

Foreword

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and favorable drug-like properties have established it as a "privileged scaffold," a core structural framework present in a multitude of FDA-approved therapeutics for diseases ranging from cancer to inflammatory disorders.[3][4][5] Drugs such as Ruxolitinib, Crizotinib, and Celecoxib all feature this essential moiety, underscoring its significance in targeting critical biological pathways.[3][5] This guide provides an in-depth exploration of the molecular mechanisms through which pyrazole-based inhibitors exert their effects on key enzyme families, grounded in structural biology, enzyme kinetics, and computational analysis. We will dissect not only what these inhibitors do but how they achieve their remarkable potency and selectivity, offering a technical resource for researchers and drug development professionals dedicated to advancing therapeutic innovation.

The Pyrazole Scaffold: A Foundation for Potency and Selectivity

The pyrazole ring's utility in drug design stems from its unique physicochemical properties.[6] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor.[6] This ambidextrous nature, combined with a planar, aromatic structure, allows it to serve as a bioisosteric replacement for other rings and to anchor molecules within the active sites of enzymes through a network of specific, high-affinity interactions. Its metabolic stability is another key factor contributing to its prevalence in drug development.[7] This guide will focus on three major classes of enzymes potently modulated by pyrazole-based inhibitors: Protein Kinases, Cyclooxygenases (COXs), and other critical drug targets.

Core Mechanisms of Action: A Target-Based Dissection

Protein Kinase Inhibition: Competing at the ATP Binding Site

Protein kinases, which catalyze the transfer of a phosphate group from ATP to substrate proteins, are fundamental regulators of cellular signaling.[5] Their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention.[8] Pyrazole-based inhibitors have emerged as one of the most successful classes of protein kinase inhibitors (PKIs).[9][10][11]

General Mechanism: ATP-Competitive Inhibition The vast majority of pyrazole-based PKIs function as ATP-competitive inhibitors. They are designed to mimic the adenine portion of ATP, enabling them to bind to the highly conserved ATP-binding pocket in the kinase domain.[5] The pyrazole scaffold is instrumental in this mimicry, often forming one or more critical hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. This interaction effectively anchors the inhibitor and blocks the entry of ATP, thereby shutting down the phosphotransferase activity.

-

Key Interaction: The pyrazole ring's nitrogen atoms are perfectly positioned to interact with the backbone amide and carbonyl groups of the hinge residues. For instance, X-ray crystallography data for p38 MAP kinase inhibitors show the pyrazole core serving as a central framework that optimally positions the associated aromatic groups within the ATP binding site.[12]

dot

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Whitepaper: A Technical Guide to the Synthesis and Biological Screening of Novel Pyrazole Derivatives

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of approved drugs and clinical candidates.[1][2][3] Its versatile five-membered heterocyclic scaffold, with two adjacent nitrogen atoms, allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activities.[2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis of novel pyrazole derivatives and their subsequent biological evaluation. We will explore established and modern synthetic methodologies, detailing the causality behind experimental choices, and connect these strategies to the demands of biological screening for anticancer, anti-inflammatory, and antimicrobial agents. This document is designed not as a rigid template, but as a field-proven guide to empower rational drug design and discovery.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

First synthesized by Ludwig Knorr in 1883, the pyrazole ring is an aromatic heterocycle whose derivatives have demonstrated a remarkable breadth of pharmacological activities.[4][5][6] The unique electronic properties of the pyrazole ring, where one nitrogen atom acts as a hydrogen bond donor (N-1) and the other as a hydrogen bond acceptor (N-2), facilitate critical interactions with biological targets.[3] This versatility is evident in the market success of drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor), Rimonabant (an anti-obesity agent), and Sildenafil (Viagra), all of which feature the pyrazole core.[1][7][8]

The enduring relevance of pyrazoles stems from several key factors:

-

Synthetic Accessibility: A multitude of reliable synthetic routes exist, allowing for the creation of diverse chemical libraries.[9]

-

Structural Versatility: The pyrazole ring can be substituted at multiple positions, enabling precise control over steric and electronic properties to optimize target binding and pharmacokinetic profiles.[2]

-

Broad Bioactivity: Pyrazole derivatives have shown efficacy across numerous therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[4][6]

This guide will bridge the gap between the synthesis of these valuable compounds and the validation of their biological potential.

Logical Workflow: From Concept to Biological Validation

The development of novel pyrazole drug candidates follows a logical, iterative workflow. The process begins with the design and synthesis of a focused library of compounds, which are then subjected to a cascade of biological screens to identify "hits." These hits inform the next round of synthesis through Structure-Activity Relationship (SAR) studies, creating a cycle of optimization.

Core Synthetic Strategies for Pyrazole Derivatives

The choice of synthetic route is critical and depends on the desired substitution pattern, available starting materials, and scalability. While numerous methods exist, several have become foundational in medicinal chemistry.

Knorr Pyrazole Synthesis: The Classic Approach

The Knorr synthesis, a cornerstone of pyrazole chemistry, involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[10][11] This reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[12]

Causality Behind the Method: The power of the Knorr synthesis lies in its reliability and the commercial availability of a vast array of 1,3-dicarbonyls (like β-ketoesters and diketones) and hydrazines.[12] This allows for the straightforward generation of polysubstituted pyrazoles. However, a key consideration is regioselectivity. When using an unsymmetrical 1,3-dicarbonyl, two regioisomeric products can form, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine.[10][11]

This protocol describes the synthesis of a pyrazolone, a common variant of the Knorr reaction using a β-ketoester.[12]

-

Reagent Preparation: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Solvent Addition: Add 1-propanol (3 mL) as the solvent and 3 drops of glacial acetic acid to act as the catalyst.[12] The acid catalyzes the initial condensation to form the hydrazone.[12]

-

Reaction: Place the vial on a hot plate with a magnetic stirrer. Heat the reaction to approximately 100°C with vigorous stirring.

-

Monitoring: After 1 hour, monitor the reaction's progress by performing a thin-layer chromatography (TLC) analysis using a 30:70 ethyl acetate/hexane mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.

-

Work-up: Once the TLC indicates complete consumption of the starting material, add water (10 mL) to the hot reaction mixture while stirring. The desired product is often poorly soluble in water, causing it to precipitate.

-

Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes with continuous stirring to maximize crystallization.

-

Purification: Filter the resulting solid product using a Büchner funnel. Wash the collected solid with a small amount of cold water to remove any residual hydrazine or acetic acid.

-

Drying & Characterization: Allow the product to air dry completely. Determine the mass to calculate the percent yield. Characterize the final product by determining its melting point and acquiring NMR and mass spectrometry data to confirm its structure and purity.

Multicomponent Reactions (MCRs)

MCRs offer a highly efficient route to complex pyrazoles in a single step, minimizing waste and purification efforts.[1] A common MCR strategy involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. These reactions often proceed with high atom economy and can be catalyzed by various agents, including nano-ZnO for a greener approach.[1]

Causality Behind the Method: The primary advantage of MCRs is their operational simplicity and convergence. By combining three or more starting materials in one pot, complex molecular scaffolds can be built rapidly.[1] This is particularly valuable in early-stage drug discovery for generating large libraries of diverse compounds for high-throughput screening. For example, a one-pot treatment of terminal alkynes, aromatic aldehydes, molecular iodine, and hydrazines can produce 3,5-substituted pyrazoles with high regioselectivity and good yields.[1]

1,3-Dipolar Cycloadditions

This powerful method involves the reaction of a nitrile imine (a 1,3-dipole) with an alkene or alkyne (a dipolarophile).[1] The nitrile imine is typically generated in situ from a hydrazonoyl halide. This approach provides excellent control over the final substitution pattern.

Causality Behind the Method: 1,3-dipolar cycloadditions are governed by frontier molecular orbital theory, offering a predictable and often highly regioselective pathway to pyrazoles and their partially saturated pyrazoline counterparts.[1] This method is particularly useful for synthesizing pyrazoles that might be difficult to access through condensation-based routes like the Knorr synthesis.

Biological Screening of Pyrazole Libraries

Once a library of novel pyrazole derivatives has been synthesized and characterized, the next critical phase is to assess their biological activity. The choice of assays is dictated by the therapeutic target of interest.

General Principles of In Vitro Screening

In vitro screening is the first step in evaluating a compound's potential.[13] It involves testing compounds in a controlled environment outside a living organism, such as in isolated enzymes or cultured cells.[13][14] High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds, identifying initial "hits."[15]

A successful screening assay must be:

-

Robust and Reproducible: The results should be consistent across multiple experiments.[15]

-

Sensitive and Selective: The assay should be able to detect the desired biological activity with minimal false positives or negatives.[15]

-

Biologically Relevant: The assay must accurately model the disease-related pathway or target.[15]

Screening for Anticancer Activity

Pyrazole derivatives have shown significant potential as anticancer agents by targeting various pathways involved in cancer progression, such as protein kinases (e.g., CDK2, EGFR, VEGFR-2) and cell cycle regulators.[16][17]

The initial screen for anticancer activity typically involves assessing a compound's ability to inhibit cancer cell growth or induce cell death.

-

MTT/XTT Assays: These are colorimetric assays that measure cell metabolic activity. Viable cells with active metabolism convert a tetrazolium salt (like MTT) into a colored formazan product, which can be quantified. A reduction in color indicates a loss of cell viability.

-

CellTiter-Glo Assay: This is a luminescence-based assay that measures the amount of ATP present, which is an indicator of metabolically active cells.[13]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.[16][18] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in the growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[16]

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hits from the primary screen are further investigated to understand how they work.

-

Kinase Inhibition Assays: If the pyrazoles were designed to target a specific kinase, cell-free enzymatic assays are used to measure direct inhibition and determine the IC₅₀ against the target enzyme.[16]

-

Cell Cycle Analysis: Flow cytometry can be used to determine if the compound causes cells to arrest at a specific phase of the cell cycle (G1, S, G2/M).

-

Apoptosis Assays: Assays like Annexin V/PI staining can confirm if the compound induces programmed cell death.

Screening for Anti-inflammatory Activity

Many pyrazole derivatives, most notably Celecoxib, function as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[7]

-

In Vitro COX Inhibition Assay: This cell-free assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by purified COX-1 and COX-2 enzymes. This is crucial for determining both potency (IC₅₀ against COX-2) and selectivity (COX-1/COX-2 ratio).[7]

-

Cell-Based Assays: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are commonly used. The ability of pyrazole derivatives to inhibit the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 is measured.[7]

Screening for Antimicrobial Activity

Pyrazole derivatives have also been explored for their antibacterial and antifungal properties.[19][20][21]

-

Minimum Inhibitory Concentration (MIC): This is the most common primary screen. The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[22] This is typically determined using a broth microdilution method in 96-well plates.

-

Agar Diffusion Method: Test compounds are impregnated onto paper discs and placed on an agar plate inoculated with the target microorganism. The diameter of the zone of inhibition around the disc indicates the compound's activity.[23]

Structure-Activity Relationship (SAR) and Data Interpretation

The data from biological screening is the foundation of SAR studies. The goal is to understand how specific chemical modifications to the pyrazole scaffold affect biological activity.[24][25]

For example, in a series of anticancer pyrazoles, SAR analysis might reveal that:

-

An electron-withdrawing group (like -CF₃ or a halogen) at the 3-position is critical for activity.[16]

-

A specific substitution pattern on the N-1 phenyl ring, such as a 4-sulfonamide group, enhances COX-2 selectivity in anti-inflammatory agents.[7]

-

The presence of a bulky lipophilic group at the 5-position improves binding affinity to a target protein.[25]

This information creates a feedback loop, guiding medicinal chemists to design and synthesize a new generation of compounds with improved potency, selectivity, and drug-like properties.

Data Presentation: Comparative Biological Activity

Summarizing screening data in a clear, tabular format is essential for identifying trends and making informed decisions.

| Compound ID | R¹ Group (at C3) | R² Group (at C5) | R³ Group (at N1) | Cancer Cell Line | IC₅₀ (µM)[16] |

| PYZ-01 | -CH₃ | -Phenyl | -H | MCF-7 | > 100 |

| PYZ-02 | -CF₃ | -Phenyl | -H | MCF-7 | 15.6 |

| PYZ-03 | -CF₃ | 4-Methylphenyl | -H | MCF-7 | 8.2 |

| PYZ-04 | -CF₃ | 4-Methylphenyl | 4-Sulfonamidophenyl | MCF-7 | 0.25 |

This is representative data for illustrative purposes.

Conclusion and Future Directions

The pyrazole scaffold remains an exceptionally fruitful starting point for the discovery of novel therapeutics. Its synthetic tractability, coupled with a proven track record of diverse biological activities, ensures its continued prominence in medicinal chemistry. Future advancements will likely focus on the development of more sophisticated synthetic methods, such as asymmetric catalysis to control stereochemistry, and the application of computational tools like high-throughput virtual screening (HTVS) to more accurately predict biological activity and guide library design.[26][27] The integration of these advanced synthetic and screening technologies will undoubtedly accelerate the journey from a novel pyrazole derivative in a flask to a life-changing medicine for patients.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). National Center for Biotechnology Information. [Link]

-

Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

-

Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]

-